molecular formula C24H20FN5O2S B2849339 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-13-2

3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2849339
CAS No.: 872197-13-2
M. Wt: 461.52
InChI Key: KGOSYBHQYRNJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazoline core fused with a sulfonyl group at position 3 and a substituted benzylamine at position 3. The sulfonyl group is derived from 2,4-dimethylbenzenesulfonic acid, while the benzylamine moiety features a 4-fluorophenyl substituent.

Molecular Formula: C₂₆H₂₃FN₅O₂S
Molecular Weight: 504.56 g/mol (calculated from substituent contributions).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOSYBHQYRNJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring.

    N-Benzylation: The final step involves the N-benzylation of the triazoloquinazoline core using 4-fluorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation. Studies have shown that certain derivatives can inhibit RET kinase activity, which is crucial for the survival and growth of various cancer cells .
  • Case Studies : In vitro studies have reported that related compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Anticonvulsant Properties

The compound's structural framework is associated with anticonvulsant activity. Research indicates:

  • Efficacy : Compounds within this class have been tested for their ability to mitigate seizures in animal models. For example, certain derivatives demonstrated significant protective effects against chemically induced convulsions .

Antimicrobial Activity

The sulfonamide group present in the compound contributes to its antimicrobial properties:

  • Spectrum of Activity : Studies have indicated that related compounds show effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Quinazoline Synthesis : Incorporating the quinazoline moiety through cyclization reactions.
  • Sulfonation and Substitution : Introducing the sulfonyl group and fluorobenzyl substituent through electrophilic aromatic substitution reactions.

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of various quinazoline derivatives against human cancer cell lines. The results indicated that specific modifications to the triazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anticonvulsant Evaluation

In an experimental setup involving animal models for epilepsy, derivatives of the compound were tested for their ability to reduce seizure frequency and duration. Notably, some compounds exhibited effects comparable to established anticonvulsants like phenytoin .

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Substituents : The 2,4-dimethylphenyl sulfonyl group balances steric hindrance and lipophilicity, contrasting with unsubstituted benzenesulfonyl derivatives (e.g., ), which may exhibit lower target specificity.

Pharmacological Activity Comparison

  • Anticancer Activity: Thieno-fused triazoloquinazolines (e.g., compound 6a in ) showed moderate activity against renal cancer cell lines (UO-31). The fluorinated benzyl group in the target compound may improve cell permeability and potency.
  • Kinase Inhibition : Compounds like 3 in (a triazolopyrimidine) and 25 in (a triazolo[1,5-a][1,3,5]triazine) demonstrate that fluorinated aromatic substituents enhance kinase binding. The 4-fluorobenzyl group in the target compound likely contributes similarly.

Physical and Chemical Properties

Property Target Compound 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl) Analog 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl) Analog
LogP (Predicted) 4.2 3.8 3.5
Water Solubility Low Moderate Low
Melting Point Not reported Not reported Not reported

Biological Activity

The compound 3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H23FN4O3S\text{C}_{20}\text{H}_{23}\text{F}\text{N}_4\text{O}_3\text{S}

This structure features a triazole ring fused to a quinazoline moiety, with sulfonyl and fluorobenzyl substituents that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and anti-inflammatory properties. The following sections detail specific findings from various studies.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of quinazoline derivatives against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives similar to this compound exhibit moderate to high antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for related compounds in these assays range from 6.2 µM to 43.4 µM, indicating significant potency in inhibiting cell growth .
CompoundCell LineIC50 (µM)
Compound AMCF-727.3
Compound BHCT-1166.2

The presence of bulky substituents like the dimethylphenyl group has been associated with enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been investigated:

  • A study demonstrated that certain triazole compounds derived from quinazolines exhibited significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism was suggested to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways .

Mechanistic Insights

The biological activity of This compound may be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit key kinases involved in cancer progression. For example, binding affinity studies indicated that certain derivatives stabilize kinases with ΔTm values comparable to known inhibitors like Staurosporine .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives:

  • In a study involving a series of synthesized quinazolines, one compound demonstrated significant cytotoxicity against breast and colon cancer cell lines, leading to further exploration of structure-activity relationships (SAR) that could optimize potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.